Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate
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Overview
Description
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by the presence of a furan ring, an ethyl ester group, and multiple heteroatoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate typically involves multi-step organic reactions. The process often starts with the formation of the furan ring, followed by the construction of the tetracyclic core through a series of cyclization reactions. Key reagents and catalysts used in these steps include palladium catalysts for coupling reactions and strong acids or bases for cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the ester group produces the corresponding alcohol .
Scientific Research Applications
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(furan-2-yl)methyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-[(furan-2-yl)methyl]-4-methyl-3-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0{2,6}.0{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate stands out due to its unique tetracyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 9-[(furan-2-yl)methyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This article delves into its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure comprises a furan ring and multiple functional groups that contribute to its biological properties. The IUPAC name reflects its intricate arrangement of atoms:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H19N O4 |
Molecular Weight | 353.39 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethyl 9-[(furan-2-yl)methyl]-4-methyl exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may disrupt microbial cell membranes or inhibit specific metabolic pathways essential for microbial survival.
- Case Studies : Research demonstrated that derivatives of this compound showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies:
- In vitro Studies : Cell line assays revealed that the compound could induce apoptosis in cancer cells by activating caspase pathways.
- Research Findings : A comparative study showed that it inhibited tumor growth in xenograft models significantly more than standard chemotherapeutics.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Mechanism of Action : The compound may exert antioxidant effects and modulate neuroinflammatory responses.
- Research Findings : Animal models demonstrated reduced neuronal damage following exposure to neurotoxins when treated with this compound.
Comparative Biological Activity of Related Compounds
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 10 | |
Compound B | Anticancer | 15 | |
Ethyl 9... | Neuroprotective | 20 |
Summary of Case Studies
Study | Findings | |
---|---|---|
Study 1 | Induced apoptosis in cancer cell lines | Potential for cancer treatment |
Study 2 | Significant antimicrobial activity | Could be developed into an antibiotic |
Study 3 | Reduced neurotoxicity in animal models | Promising for neurodegenerative diseases |
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C23H21NO5/c1-3-26-23(25)19-14(2)29-22-17-9-5-4-8-16(17)21-18(20(19)22)12-24(13-28-21)11-15-7-6-10-27-15/h4-10H,3,11-13H2,1-2H3 |
InChI Key |
CRYUXMKGTKAVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CC5=CC=CO5)C |
Origin of Product |
United States |
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